

Spectroscopic Analysis of 2-(Oxetan-3-ylidene)acetaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

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This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of **2-(Oxetan-3-ylidene)acetaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside a detailed analysis of a structurally similar alternative, ethyl 2-(oxetan-3-ylidene)acetate. This comparison serves as a robust framework for researchers engaged in the synthesis and characterization of novel oxetane derivatives.

Introduction to Spectroscopic Confirmation

The definitive confirmation of a novel chemical structure, such as **2-(Oxetan-3-ylidene)acetaldehyde**, relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. The confluence of data from these methods provides unambiguous structural verification.

Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **2-(Oxetan-3-ylidene)acetaldehyde** and the experimental data for the alternative compound, ethyl 2-(oxetan-3-ylidene)acetate.

Spectroscopic Technique	2-(Oxetan-3-ylidene)acetaldehyde (Predicted)	Ethyl 2-(oxetan-3-ylidene)acetate (Experimental)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~9.5 (d, 1H, -CHO), ~6.0 (m, 1H, =CH), ~5.4 (m, 2H, -CH ₂ -O-), ~5.2 (m, 2H, -CH ₂ -C=)	δ (ppm): 5.66-5.64 (m, 1H), 5.54-5.52 (m, 2H), 5.34-5.32 (m, 2H), 4.18 (q, 2H), 1.29 (t, 3H)[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~190 (-CHO), ~160 (C=), ~120 (=CH), ~70 (-CH ₂ -O-), ~30 (-CH ₂ -C=)	No data available in search results
IR (neat)	ν (cm ⁻¹): ~2900 (C-H), ~2820, ~2720 (Aldehyde C-H), ~1685 (C=O, conjugated), ~1640 (C=C), ~980 (Oxetane ring)	No data available in search results
Mass Spectrometry (ESI-MS)	[M+H] ⁺ : m/z 99.0441	[M+H] ⁺ : m/z 143.0652 (Calculated)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of 5-25 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[2]
- Data Acquisition:** The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the proton frequency (e.g., 400 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the spectrometer is tuned to the carbon frequency (e.g., 100 MHz), and data is acquired, often with proton decoupling to simplify the spectrum.
- Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Integration of the signals in ^1H NMR provides the relative number of protons for each resonance.

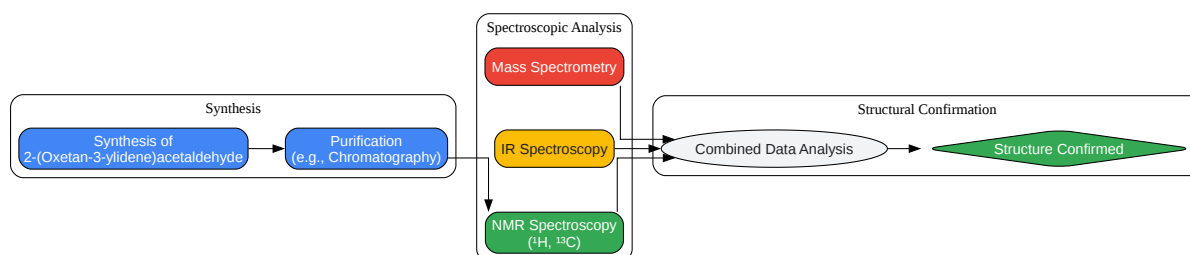
Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).^{[3][4]} A second salt plate is placed on top to create a thin liquid film between the plates.^{[3][4]}
- **Data Acquisition:** The salt plates are mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned to obtain the infrared spectrum.
- **Data Analysis:** The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** The analyte is dissolved in a suitable volatile solvent, typically a mixture of water, methanol, or acetonitrile, at a low concentration (e.g., 1-10 μM). A small amount of an acid (e.g., formic acid) is often added to promote protonation for positive ion mode analysis.
- **Ionization:** The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.^[5] A high voltage (2-6 kV) is applied to the tip of a capillary, causing the liquid to form a fine spray of charged droplets.^[5]
- **Mass Analysis:** As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.^[6]

Visualizing the Spectroscopic Workflow



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Caption: Workflow for the synthesis and spectroscopic confirmation of a target molecule.

Conclusion

While experimental data for **2-(Oxetan-3-ylidene)acetaldehyde** is not readily available in the public domain, a comprehensive analysis of its predicted spectra and comparison with the known data of a close structural analog, ethyl 2-(oxetan-3-ylidene)acetate, provides a strong basis for its structural confirmation. The characteristic signals of the α,β -unsaturated aldehyde and the oxetane ring in NMR and IR spectroscopy, coupled with the precise mass determination by mass spectrometry, would collectively serve to unambiguously verify the structure of **2-(Oxetan-3-ylidene)acetaldehyde**. This guide provides the necessary framework and detailed protocols for researchers to perform and interpret these crucial analytical experiments.

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